
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride
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Overview
Description
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a difluoroethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-(1,1-difluoroethyl)pyridine with ammonia or an amine under suitable conditions to form the desired amine derivative . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with potential applications in medicinal chemistry as a precursor for various pharmaceutical applications. The compound features a pyridine ring substituted with a 1,1-difluoroethyl group at the fourth position and an amine group at the second position.
Chemical Properties and Reactions
This compound has a molecular weight of approximately 194.61 g/mol. The chemical behavior of this compound can be explored through various types of reactions.
Medicinal Chemistry
This compound is known for its potential in medicinal chemistry, particularly as a precursor for various pharmaceutical applications. Aminopyridine derivatives, including this compound, have potential use in treating or preventing peripheral and central nervous system disorders such as substance tolerance or dependence, anxiety disorders, depression, mood disorders, psychosis, inflammatory or neuropathic pain, memory deficits, Alzheimer's disease, Parkinson's disease, migraine, ischemia, drug abuse, and addiction .
Biological Activities
Research suggests that this compound exhibits biological activities. Preliminary studies suggest that it may interact with protein kinases and other enzymes involved in cellular signaling pathways.
GPR52 Agonists
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoroethyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of pyridine.
6-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride: Similar structure but with the difluoroethyl group at a different position on the pyridine ring.
4-chloro-2-(1,1-difluoroethyl)pyrimidine: Contains a chloro group and a pyrimidine ring.
Uniqueness
The presence of the difluoroethyl group also imparts distinct properties compared to other similar compounds .
Biological Activity
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential as a precursor for various pharmaceutical applications. This article explores its biological activities, particularly its interactions with key biological targets and its implications in drug development.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C7H8F2N·HCl
- Molecular Weight : Approximately 194.61 g/mol
- Structure : It features a pyridine ring substituted with a 1,1-difluoroethyl group at the fourth position and an amine group at the second position.
Biological Activity
Recent studies have indicated that this compound exhibits notable biological activities, primarily through its interactions with protein kinases and other enzymes involved in cellular signaling pathways.
Key Findings
- Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. In particular, it shows:
- Antitumor Activity : In preclinical models, the compound demonstrated significant antitumor efficacy. For example, it was effective in a xenograft model at concentrations lower than those required for related compounds .
- Safety Profile : The no-observed-adverse-effect level (NOAEL) in beagle dogs was determined to be 10 mg/kg/day, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Amino-2-(trifluoromethyl)pyridine | 147149-98-2 | 0.94 | Contains trifluoromethyl instead of difluoroethyl |
2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride | 2044705-13-5 | 0.83 | Additional fluorine substitution on pyridine |
3-Fluoro-2-methylpyridin-4-amine | 15931-21-2 | 0.77 | Different substitution pattern affecting properties |
5-Methyl-2-(trifluoromethyl)pyridine | 1620-71-9 | 0.75 | Methyl group alters reactivity and solubility |
2-(Trifluoromethyl)pyridin-3-amine | 106877-32-1 | 0.75 | Trifluoromethyl group changes electronic properties |
Study on PI3K Inhibition
A study conducted on the efficacy of various inhibitors revealed that the optimized binding module of this compound resulted in enhanced potency against PI3K compared to other structural analogs . The research utilized X-ray crystallography to elucidate the interactions at the ATP-binding site, confirming its role as a promising candidate for cancer therapy.
Safety and Pharmacokinetics
Another significant investigation focused on the pharmacokinetic profile of this compound showed satisfactory oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), indicating potential for therapeutic use without severe toxicity .
Properties
Molecular Formula |
C7H9ClF2N2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H8F2N2.ClH/c1-7(8,9)5-2-3-11-6(10)4-5;/h2-4H,1H3,(H2,10,11);1H |
InChI Key |
HWRWIYYDZMOHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)(F)F.Cl |
Origin of Product |
United States |
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